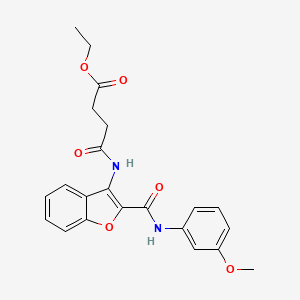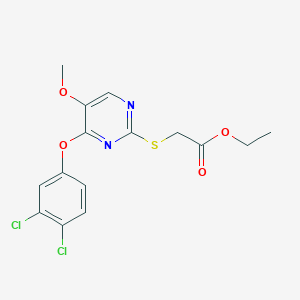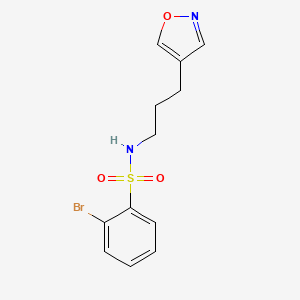
Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzamido and pyridazine. Benzamides are a class of compounds containing a benzoyl group bonded to an amide group . Pyridazines are diazines (unsaturated six-membered heterocyclic compounds with two nitrogen atoms) with the nitrogen atoms in the 1,2-positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzamido and phenyl groups are likely to contribute to the compound’s overall polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamido group could increase the compound’s polarity and potentially its solubility in polar solvents .Scientific Research Applications
Synthesis and Derivative Formation
The research on compounds structurally related to Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate often focuses on their synthesis and the formation of derivatives with potential biological activities. For instance, studies have reported the synthesis of pyrimidine, pyridine, and pyrazole derivatives using similar backbone structures, highlighting the versatility of these compounds in creating a broad range of chemical entities (Farag et al., 2008; Bezenšek et al., 2012).
Molecular Structure and Spectral Analyses
Investigations into the molecular structure and spectral analyses of related compounds, such as Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provide insights into the chemical properties and potential reactivity of these molecules. These studies offer a foundation for further applications in material science or pharmaceuticals (Singh et al., 2013).
Antimicrobial and Anticancer Activity
Some derivatives synthesized from similar structures exhibit antimicrobial and anticancer activities, suggesting their potential use in developing new therapeutic agents. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity on human breast adenocarcinoma cell lines, showing promising results (Abdellatif et al., 2014).
Antioxidant Activity
The exploration of antioxidant activities in structurally similar compounds opens avenues for their application in addressing oxidative stress-related conditions. Research on the antioxidant properties of new pyrrolyl selenolopyridine compounds, for instance, suggests the potential health benefits of these molecules (Zaki et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[(3,5-dimethylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-4-29-22(28)20-18(23-21(27)16-11-14(2)10-15(3)12-16)13-19(26)25(24-20)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZZFIPYECVDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC(=C2)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(tert-butyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2478901.png)

![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2478905.png)


![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)

![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2478919.png)

